Cas no 128-76-7 (4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
![4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)- structure](https://de.kuujia.com/scimg/cas/128-76-7x500.png)
128-76-7 structure
Produktname:4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-
4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-
- 1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9-ol
- laurotetanine
- (S)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol((+)-laurotetanine)
- 1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinolin-9-ol
- AC1L6I3A
- AC1Q56MH
- AG-K-03109
- AR-1B4956
- CTK4B6053
- KST-1B0132
- NSC106610
- SureCN905125
- Litsoeine
- (6aS)-5,6,6a,7-Tetrahydro-1,2,10-trimethoxy-4H-dibenzo[de,g]quinolin-9-ol
- [S,(+)]-5,6,6a,7-Tetrahydro-1,2,10-trimethoxy-4H-dibenzo[de,g]quinolin-9-ol
- NSC-106610
- UNII-SDW3N623LN
- Q27289154
- 6aalpha-Noraporphin-9-ol, 1,2,10-trimethoxy-
- DTXCID601333397
- (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol
- LAUROTETANINE [MI]
- 6a-alpha-NORAPORPHIN-9-OL, 1,2,10-TRIMETHOXY-
- NSC 106610; Litsoeine; (+)-Laurotetanine
- 1,2,10-Trimethoxy-6a-alpha-noraporphin-6-ol
- CHEMBL464098
- CHEBI:175176
- AKOS040747017
- (+)-Laurotetanine
- CS-0066642
- 128-76-7
- 1,2,10-trimethoxy-9-hydroxynoraporphine
- 4H-Dibenzo(de,g)quinolin-9-ol, 5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (S)-
- NSC 106610
- (6AS)-5,6,6A,7-TETRAHYDRO-1,2,10-TRIMETHOXY-4H-DIBENZO(DE,G)QUINOLIN-9-OL
- SDW3N623LN
- DTXSID70904248
- 4H-Dibenzo[de,g]quinolin-9-ol, 5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-
- SCHEMBL905065
- HY-117616
- NCGC00385613-01
- Laurotetanin
- 9-Hydroxy-1,2,10-trimethoxynoraporphine
- NCGC00385613-01!1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9-ol
- Litsoene
- 4H-Dibenzo[de, 5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (S)-
- NS00097089
- AKOS040738198
- Compound NP-019525
- CHEMBL4090368
- 6a.alpha.-Noraporphin-9-ol,2,10-trimethoxy-
- CHEBI:182323
- 4,15,16-trimethoxy-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,13,15-hexaen-5-ol
- SCHEMBL905125
- 6aalpha 1,2,10-Trimethoxy--Noraporphin-9-ol
-
- Inchi: InChI=1S/C19H21NO4/c1-22-15-9-12-11(7-14(15)21)6-13-17-10(4-5-20-13)8-16(23-2)19(24-3)18(12)17/h7-9,13,20-21H,4-6H2,1-3H3
- InChI-Schlüssel: GVVXPMORGFYVOO-UHFFFAOYSA-N
- Lächelt: COC1=C(O)C=C2C(C3=C(OC)C(OC)=CC4=C3C(C2)NCC4)=C1
Berechnete Eigenschaften
- Genaue Masse: 327.14713
- Monoisotopenmasse: 327.147
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 3
- Komplexität: 447
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Topologische Polaroberfläche: 60A^2
- Tautomerzahl: 9
- XLogP3: 2.6
Experimentelle Eigenschaften
- Dichte: 1.2223 (rough estimate)
- Schmelzpunkt: 125°C
- Siedepunkt: 465.27°C (rough estimate)
- Flammpunkt: 270.9°C
- Brechungsindex: 1.5000 (estimate)
- PSA: 59.95
4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T25641-5 mg |
Laurotetanine |
128-76-7 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T25641-5mg |
Laurotetanine |
128-76-7 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T25641-25mg |
Laurotetanine |
128-76-7 | 25mg |
¥ 10600 | 2024-07-20 |
4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)- Verwandte Literatur
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1. 413. The alkaloids of Phylica rogersii pillansR. R. Arndt,W. H. Baarschers J. Chem. Soc. 1964 2244
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Changlei Sun,Jia Li,Daijie Wang,Jinqian Yu,Xiao Wang,Luqi Huang RSC Adv. 2015 5 75831
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3. Studies on the syntheses of heterocyclic compounds. Part CDLXII. Total photolytic syntheses of aporphine [(±)-N-methyl-laurotetanine, (±)-cassythicine, and (±)-pukateine], proaporphine [(±)-orientalinone], and morphinandienone [(±)-pallidine and (±)-salutaridine] alkaloidsT. Kametani,K. Fukumoto,S. Shibuya,H. Nemoto,T. Nakano,T. Sugahara,T. Takahashi,Y. Aizawa,M. Toriyama J. Chem. Soc. Perkin Trans. 1 1972 1435
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Dayana Lacerda Custódio,Valdir Florêncio da Veiga Junior RSC Adv. 2014 4 21864
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5. CCCLXXXIV.—The constitution of laurotetanineGeorge Barger,Robert Silberschmidt J. Chem. Soc. 1928 2919
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